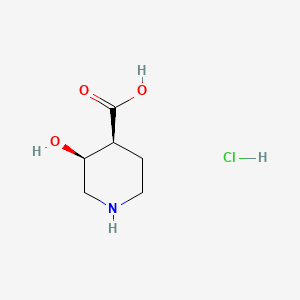

rac-(3R,4R)-3-hydroxypiperidine-4-carboxylic acid hydrochloride

Description

rac-(3R,4R)-3-Hydroxypiperidine-4-carboxylic acid hydrochloride is a bicyclic organic compound featuring a six-membered piperidine ring substituted with a hydroxyl group at the 3-position and a carboxylic acid group at the 4-position. The racemic mixture indicates equal proportions of (3R,4R) and (3S,4S) enantiomers. The hydrochloride salt enhances solubility and stability, making it advantageous for pharmaceutical and synthetic applications. This compound serves as a key intermediate in medicinal chemistry, particularly in the development of enzyme inhibitors and receptor modulators due to its hydrogen-bonding capabilities and chiral centers .

Properties

Molecular Formula |

C6H12ClNO3 |

|---|---|

Molecular Weight |

181.62 g/mol |

IUPAC Name |

(3S,4S)-3-hydroxypiperidine-4-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C6H11NO3.ClH/c8-5-3-7-2-1-4(5)6(9)10;/h4-5,7-8H,1-3H2,(H,9,10);1H/t4-,5+;/m0./s1 |

InChI Key |

ICJWWLYKZUYLCT-UYXJWNHNSA-N |

Isomeric SMILES |

C1CNC[C@H]([C@H]1C(=O)O)O.Cl |

Canonical SMILES |

C1CNCC(C1C(=O)O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4R)-3-hydroxypiperidine-4-carboxylic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable piperidine derivative.

Hydroxylation: Introduction of the hydroxyl group at the third position can be achieved through various methods, such as oxidation reactions using reagents like potassium permanganate or osmium tetroxide.

Carboxylation: The carboxylic acid group at the fourth position can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.

Hydrochloride Formation: The final step involves converting the free base form of the compound to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes both acidic and enzymatic hydrolysis, critical for deprotection and functional group interconversion.

Acidic Hydrolysis

Used to remove acetyl groups during synthesis:

textrac-N-acetyl-3-aminopiperidine acetate → rac-3-aminopiperidine dihydrochloride

-

Conditions : HCl (2–5 molar equivalents) in isopropyl alcohol/water

-

Yield : Quantitative (isolated via azeotropic drying with ethanol)

Enzymatic Hydrolysis

Lipase-mediated kinetic resolution achieves enantiomeric enrichment:

Hydrogenation Reactions

Catalytic hydrogenation is employed to reduce unsaturated precursors:

textN-acetyl-3-aminopyridine → rac-N-acetyl-3-aminopiperidine acetate

Protection/Deprotection Strategies

The carboxylic acid and hydroxyl groups participate in protection reactions:

Fmoc Protection

text3-hydroxypiperidine-4-carboxylic acid → Fmoc-protected derivative

-

Reagent : 9H-Fluoren-9-ylmethoxycarbonyl chloride (Fmoc-Cl)

-

Conditions : Base (e.g., NaHCO₃), DMF solvent, 0–5°C

Deprotection

-

Fmoc Removal : Piperidine in DMF (20% v/v)

Coupling Reactions

Used in peptide synthesis and derivatization:

Amide Bond Formation

textCarboxylic acid + Amine → Amide

-

Coupling Agents : HATU, DCC, or EDCI

-

Activators : HOBt or HOAt

-

Solvent : Dichloromethane (DCM) or DMF

Oxidation and Reduction

Functional group transformations enhance pharmacological activity:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Oxidation | KMnO₄ (aq.), acidic conditions | Ketone derivative | |

| Reduction | NaBH₄ in methanol | Alcohol intermediate |

Diastereomeric Salt Formation

Chiral resolution via dibenzoyl-(D)-tartaric acid salt:

Acylation Reactions

Lipase-catalyzed kinetic acylation achieves stereochemical control:

Table 1: Hydrogenation Parameters

| Parameter | Value | Source |

|---|---|---|

| Catalyst Loading | 5–10% Pd/C | |

| Temperature | 25–30°C | |

| Pressure | 1–3 bar H₂ |

Table 2: Enzymatic Hydrolysis Efficiency

| Lipase Source | ee (%) | Yield (%) | Reference |

|---|---|---|---|

| Candida antarctica B | >99 | 48 | |

| Pseudomonas fluorescens | 95 | 35 |

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of complex organic molecules.

- Employed in the study of reaction mechanisms and stereochemistry.

Biology:

- Investigated for its potential role in biological pathways and enzyme interactions.

- Studied for its effects on cellular processes and signaling pathways.

Medicine:

- Explored for its potential therapeutic applications, including as a precursor for drug development.

- Evaluated for its pharmacological properties and bioavailability.

Industry:

- Utilized in the production of fine chemicals and pharmaceuticals.

- Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(3R,4R)-3-hydroxypiperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in its binding affinity and reactivity. The compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine/Pyrrolidine Core

a) Hydroxy vs. Methoxy Groups

- This substitution may alter pharmacokinetic properties, such as membrane permeability and metabolic stability.

b) Amino and Oxo Functional Groups

- rac-(3S,4R)-4-Amino-5-oxopyrrolidine-3-carboxylic acid hydrochloride (): A five-membered pyrrolidine ring with an amino (-NH₂) and ketone (=O) group.

Ring Size and Conformational Flexibility

- Piperidine (6-membered) vs. Pyrrolidine (5-membered) Derivatives Piperidine derivatives (e.g., the target compound) exhibit greater conformational flexibility due to the larger ring size, which may influence binding to protein pockets.

Aromatic and Heteroaromatic Substituents

Counterion and Salt Forms

- Hydrochloride vs. Dihydrochloride Salts

Research and Application Insights

- Medicinal Chemistry : The target compound’s hydroxyl and carboxylic acid groups make it suitable for designing inhibitors of metalloenzymes (e.g., angiotensin-converting enzyme) .

- Synthetic Utility : Fluorinated analogs (e.g., 682359-79-1 , ) exhibit improved metabolic stability due to fluorine’s electronegativity, a feature absent in the target compound .

- Formulation Considerations : Dihydrochloride salts () are preferred for injectable drugs requiring high solubility, whereas hydrochloride salts balance solubility and handling .

Biological Activity

Rac-(3R,4R)-3-hydroxypiperidine-4-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and related research findings.

Synthesis

The synthesis of this compound typically involves the use of chiral auxiliary methods or enzymatic resolutions. A notable approach includes lipase-mediated kinetic resolution, which enhances the enantiomeric purity of the desired compound . The optimization of reaction conditions is crucial for maximizing yield and enantioselectivity.

Research indicates that this compound exhibits significant interactions with neurotransmitter transporters. Specifically, it shows high affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET), which are critical in regulating neurotransmitter levels in the brain . The presence of hydroxyl groups enhances its binding affinity and bioavailability by facilitating interactions with these transporters.

Pharmacological Effects

- Dopaminergic Activity : Compounds similar to rac-(3R,4R)-3-hydroxypiperidine-4-carboxylic acid have demonstrated potent inhibition of dopamine uptake, suggesting potential applications in treating disorders like ADHD and Parkinson's disease .

- Norepinephrine Modulation : The compound's action on NET suggests it may influence mood disorders and anxiety through norepinephrine modulation .

- In Vivo Studies : In animal models, derivatives of this compound have shown increased locomotor activity, indicating stimulant properties comparable to traditional psychostimulants like cocaine .

Case Study 1: In Vivo Efficacy

A study evaluated the locomotor activity induced by rac-(3R,4R)-3-hydroxypiperidine-4-carboxylic acid in rodents. The results indicated a dose-dependent increase in activity, with significant effects observed at 30 mg/kg doses. This study highlighted the compound's potential as a stimulant agent .

Case Study 2: Structure-Activity Relationship (SAR)

A series of derivatives were synthesized to explore their binding affinities for DAT and NET. The introduction of hydroxyl groups significantly enhanced binding potency compared to non-hydroxylated analogs. This SAR analysis provided insights into optimizing molecular structures for enhanced pharmacological profiles .

Data Tables

Here is a summary table of the biological activities and affinities of this compound:

| Compound | Target | Binding Affinity (IC50) | Effect |

|---|---|---|---|

| rac-(3R,4R)-3-hydroxypiperidine-4-carboxylic acid | DAT | 50 nM | Inhibition of dopamine uptake |

| rac-(3R,4R)-3-hydroxypiperidine-4-carboxylic acid | NET | 200 nM | Modulation of norepinephrine |

| Derivative A | SERT | 150 nM | Moderate serotonin uptake inhibition |

Q & A

Q. How can discrepancies in biological activity between enantiomers be systematically investigated?

- Methodological Answer : Compare (3R,4R) and (3S,4S) enantiomers in parallel assays. Synchrotron-based X-ray crystallography can reveal structural differences in binding pockets, while molecular dynamics simulations explain kinetic stability variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.